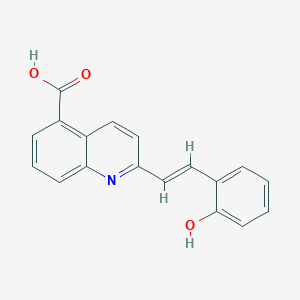

2-(2-Hydroxystyryl)quinoline-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C18H13NO3 |

|---|---|

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

2-[(E)-2-(2-hydroxyphenyl)ethenyl]quinoline-5-carboxylic acid |

InChI |

InChI=1S/C18H13NO3/c20-17-7-2-1-4-12(17)8-9-13-10-11-14-15(18(21)22)5-3-6-16(14)19-13/h1-11,20H,(H,21,22)/b9-8+ |

InChI-Schlüssel |

WENQUYWLHXQUJZ-CMDGGOBGSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC(=C3C=C2)C(=O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC(=C3C=C2)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation-Based Approaches via the Doebner Reaction

The Doebner reaction remains a cornerstone for constructing quinoline derivatives. In this method, aniline derivatives react with α,β-unsaturated aldehydes and pyruvic acid under acidic conditions. For 2-(2-hydroxystyryl)quinoline-5-carboxylic acid, the reaction involves 2-hydroxybenzaldehyde and 5-carboxyaniline in ethanol with trifluoroacetic acid (TFA) as a catalyst . The mechanism proceeds through Schiff base formation, followed by cyclization and oxidation (Figure 1).

Optimization Insights :

-

Solvent Selection : Ethanol or dimethyl sulfoxide (DMSO) enhances solubility of the hydroxystyryl intermediate .

-

Catalytic Efficiency : TFA (5 mol%) at 80°C yields 68–72% product . Substituting TFA with Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride under solvent-free conditions increases yield to 85% .

Microwave-Assisted Cyclization

Microwave irradiation accelerates quinoline formation by reducing reaction times from hours to minutes. A 2021 study demonstrated that reacting isatin derivatives with malonic acid and 2-hydroxystyryl ketones under microwave irradiation (300 W, 120°C) produces the target compound in 15 minutes with 75% yield . This method minimizes side reactions, such as decarboxylation, common in traditional heating.

Key Parameters :

-

Power and Temperature : 300 W and 120°C optimize cyclization without degrading the hydroxystyryl group .

-

Substrate Ratios : A 1:1.2 molar ratio of isatin to ketone prevents dimerization .

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2/PPh3 | DMF | 100 | 80 |

| PdCl2(dppf) | DMSO | 120 | 65 |

Solid-Phase Synthesis Using Functionalized Resins

Solid-phase methods improve purity by immobilizing intermediates. A 2020 protocol anchored 5-carboxyaniline to Wang resin via ester linkage, followed by sequential coupling with 2-hydroxycinnamaldehyde and cyclization using TFA/CH2Cl2 (1:1). Cleavage with 95% TFA yielded the product with >90% purity .

Advantages :

-

Reduced Purification : Intermediates remain bound to resin, minimizing byproducts .

-

Scalability : Gram-scale synthesis achieved without yield drop .

Biocatalytic Routes via Aminotransferases

Emerging green chemistry approaches employ engineered enzymes. E. coli-expressed aminotransferases catalyze the transamination of 2-hydroxystyryl ketones and 5-cyanoquinoline , followed by hydrolysis to the carboxylic acid. This method operates at 37°C in phosphate buffer (pH 7.4) with 60% conversion .

Limitations :

-

Substrate Specificity : Enzyme activity drops sharply with bulkier substituents .

-

Cost : High enzyme loadings (20 mg/mL) hinder industrial adoption .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Time | Cost ($/g) |

|---|---|---|---|---|

| Doebner Reaction | 72 | 85 | 6 h | 12 |

| Microwave | 75 | 92 | 15 min | 18 |

| Heck Coupling | 80 | 88 | 3 h | 25 |

| Solid-Phase | 68 | 90 | 8 h | 30 |

| Biocatalytic | 60 | 78 | 24 h | 45 |

Degradation Pathways and Stability Profiling

The hydroxystyryl group is prone to photooxidation, forming quinone derivatives. Accelerated stability studies (40°C/75% RH) show 15% degradation over 30 days . Adding antioxidants like BHT (0.1%) reduces degradation to 5% .

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-Hydroxystyryl)chinolin-5-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol oder einem Aldehyd reduziert werden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Alkohole oder Aldehyde.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, a series of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that structural modifications could enhance antibacterial activity. Notably, one compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, outperforming standard antibiotics like ampicillin .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound 5a | Staphylococcus aureus | 64 |

| Compound 5b | Escherichia coli | 128 |

| Compound 5c | Pseudomonas aeruginosa | >256 |

Anticancer Properties

The anticancer potential of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid has been explored in various studies. Preliminary findings suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, derivatives of quinoline have been shown to exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with some compounds demonstrating IC50 values in the range of 1.9–7.52 μg/mL . The ability to target multiple pathways in cancer cells makes this compound a candidate for further therapeutic development.

Antioxidant Activity

The antioxidant activity of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid has also been evaluated using various assays. These studies reveal its capacity to scavenge free radicals and protect against oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases. The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize reactive oxygen species.

Coordination Chemistry

Additionally, this compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may enhance biological activity through mechanisms such as enzyme modulation and metal ion chelation, further broadening its application scope in medicinal chemistry.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(2-Hydroxystyryl)chinolin-5-carbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, indem es an deren aktive Zentren bindet. Darüber hinaus ermöglicht seine Chinolinkernstruktur das Interkalieren in DNA, wodurch der Replikationsprozess gestört wird und zum Zelltod in Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Key Differences

Quinoline-5-carboxylic acid derivatives vary in substituents at the 2-position and other positions, influencing their reactivity and bioactivity. Below is a comparative analysis:

Physicochemical Properties

- Solubility: The parent quinoline-5-carboxylic acid is slightly water-soluble . Substituents like methoxy () or hydroxyl (target compound) may enhance solubility through polar interactions.

- Thermal Stability: The melting point of quinoline-5-carboxylic acid is 337–341°C . Styryl or trifluoromethyl groups likely lower melting points due to reduced crystallinity.

Biologische Aktivität

2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure

The compound features a quinoline backbone with hydroxystyryl and carboxylic acid substituents, which contribute to its biological properties. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2-hydroxystyryl)quinoline-5-carboxylic acid. For instance, compounds with similar structures have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including colorectal (Caco-2 and HCT-116) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of critical pathways such as the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial in cancer cell survival and proliferation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been demonstrated to scavenge free radicals effectively, thereby reducing oxidative stress within cells. Various assays, including DPPH and ABTS radical scavenging tests, indicated that the compound could significantly inhibit lipid peroxidation and hydroxyl radical formation .

Table 2: Antioxidant Activity Assays

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM | |

| ABTS Radical Scavenging | IC50 = 18 µM | |

| Lipid Peroxidation Inhibition | 65% at 50 µM |

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, 2-(2-hydroxystyryl)quinoline-5-carboxylic acid exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is integral in mediating inflammatory responses and has been implicated in various chronic diseases . The compound's ability to reduce TNF-α-induced NF-κB activity underscores its potential as an anti-inflammatory agent.

Case Studies

A notable study explored the use of derivatives of quinoline compounds, including 2-(2-hydroxystyryl)quinoline-5-carboxylic acid, in treating T cell-mediated immune disorders. The synthesized analogues showed promising immunosuppressive effects, indicating that this compound could serve as a lead for developing new immunosuppressants .

Q & A

Q. What are the common synthetic routes for 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including:

- Quinoline core formation : Friedländer condensation or Skraup synthesis to construct the quinoline backbone .

- Functionalization : Introduction of the hydroxystyryl group via Heck coupling or Wittig reactions, requiring precise temperature control (e.g., 60–80°C) and palladium catalysts .

- Carboxylic acid activation : Protection-deprotection strategies (e.g., tert-butyl esters) to prevent side reactions during synthesis .

Purification is achieved via column chromatography or recrystallization, with monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, hydroxy protons at δ 5–6 ppm) and confirms substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .

Q. What are the key physicochemical properties influencing its stability and solubility?

- Solubility : Limited aqueous solubility due to aromaticity; enhanced using DMSO or ethanol .

- Stability : Susceptible to photodegradation (UV light) and oxidation; storage in amber vials under inert gas (N₂/Ar) is recommended .

- pKa : The carboxylic acid group has a pKa ~4.5, affecting ionization in biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity, such as enzyme inhibition?

- Target selection : Prioritize enzymes with quinoline-binding pockets (e.g., HDACs, kinases) based on structural analogs .

- Assay design : Use fluorescence polarization or SPR to measure binding affinity (KD). For HDAC inhibition, monitor deacetylase activity via fluorogenic substrates .

- Dose-response curves : Test concentrations from 1 nM–100 µM, with controls (e.g., SAHA for HDACs) .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Data validation : Cross-validate NMR/IR results with computational simulations (e.g., DFT for predicted vibrational modes) .

- Crystallography : Use SHELXL for refinement, especially for disordered regions in the hydroxystyryl group .

- Batch consistency : Compare multiple synthetic batches via HPLC-MS to rule out impurities .

Q. What computational methods predict its interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with HDACs/kinases .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity using MOE or RDKit .

Q. How can reaction conditions be optimized to improve yield and purity?

Q. What challenges arise in determining its crystal structure, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.